2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine
Overview
Description
2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine is an aromatic compound that features a pyridine ring substituted with a bromo and fluorine atom on the phenyl ring and a methoxy group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine typically involves the halogenation of a precursor compound followed by a series of substitution reactions. One common method includes the bromination of 2-fluoroaniline to obtain 4-bromo-2-fluoroaniline, which is then subjected to a nucleophilic aromatic substitution reaction with 6-methoxypyridine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The methoxy group on the pyridine ring can also influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorophenol
Uniqueness
2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluoro groups, along with the methoxy group on the pyridine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c1-16-12-4-2-3-11(15-12)9-6-5-8(13)7-10(9)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNAZJAWCRBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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